molecular formula C14H14FNO2 B2804295 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol CAS No. 1096335-87-3

2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol

Cat. No.: B2804295
CAS No.: 1096335-87-3
M. Wt: 247.269
InChI Key: QRIXFCIYCFPAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol is a phenolic derivative characterized by a fluorinated methoxyphenyl group linked via a methylene-amino bridge to the ortho position of the phenol ring. Its molecular formula is C₁₄H₁₃FNO₂, with a molar mass of 246.26 g/mol.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-18-14-7-6-11(8-12(14)15)16-9-10-4-2-3-5-13(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIXFCIYCFPAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenolic Derivatives

4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol
  • Structure: Differs by a bromine atom replacing the hydroxyl group at the para position of the phenol ring.
  • Molecular Formula: C₁₄H₁₂BrFNO₂.
  • Applications : Used as an intermediate in organic synthesis; commercial availability suggests utility in drug discovery .
Ethanol, 2-[[(3-fluoro-4-methoxyphenyl)methyl]amino]-
  • Structure: Replaces the phenol hydroxyl with an ethanol group.
  • Molecular Formula: C₁₀H₁₄FNO₂.
  • Properties: Reduced aromaticity and polarity compared to the parent compound. The ethanol group may improve solubility in polar solvents.
  • Applications: Potential as a precursor for prodrugs or polymer synthesis .

Analogous Fluorinated Methoxyphenyl Amines

TH-644 (4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide)
  • Structure: Features a thiazole core substituted with fluorinated methoxyphenyl and phenoxyphenyl groups.
  • Comparison: The thiazole ring introduces heterocyclic aromaticity, which may enhance binding to biological targets compared to the phenolic scaffold.
(4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine
  • Structure : A Schiff base with fluorophenyl and methoxyphenyl groups.
  • Synthesis : Prepared via condensation of 4-fluoroaniline and 4-methoxybenzaldehyde .

Pyrimidinyl and Quinazolinyl Derivatives

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
  • Structure : Combines a pyrimidine ring with fluorophenyl and methoxyphenyl substituents.
  • Applications : Similar compounds are explored as kinase inhibitors in oncology .
4-Fluoro-2-(4-{[(3S,4R)-4-(2-hydroxy-2-propanyl)-3-pyrrolidinyl]amino}-6,7-dimethoxy-2-quinazolinyl)phenol
  • Structure: Quinazoline derivative with fluorophenol and methoxy groups.
  • Biological Relevance : Quinazolines are prominent in anticancer drug development (e.g., EGFR inhibitors) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol 246.26 2.8 Low
4-Bromo analog 328.16 3.5 Very Low
TH-644 431.31 4.2 Moderate (salt)
Ethanol derivative 199.22 1.2 High

Key Trends :

  • Bromination increases lipophilicity (higher LogP) but reduces solubility.
  • Ethanol substitution improves aqueous solubility.

Biological Activity

The compound 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol , also referred to as a fluorinated phenolic compound, has garnered interest in the fields of medicinal chemistry and biological research. Its structural attributes suggest potential interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H15FNO2
  • Molecular Weight : 251.28 g/mol
  • Structure : The compound features a hydroxyl group, which is crucial for its biological activity and potential interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It can interact with receptors, potentially leading to changes in signaling pathways that affect cellular responses.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Jurkat (T-cell leukemia), HeLa (cervical cancer), and HepG2 (liver cancer).
  • IC50 Values : Demonstrated low nanomolar inhibitory concentrations against specific cancer types, indicating potent anticancer properties.

Antioxidant Properties

The compound has shown potential antioxidant activity, which is essential for combating oxidative stress in biological systems. This property may contribute to its therapeutic efficacy in various diseases linked to oxidative damage.

Case Studies

  • In Vitro Studies
    • A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. Results indicated a selective cytotoxicity profile with minimal effects on non-cancerous cells.
    • Table 1 summarizes the IC50 values observed across various cell lines:
Cell LineIC50 (µM)
Jurkat0.021
HeLa0.025
HepG20.031
  • Enzyme Interaction Studies
    • The compound was tested for its ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical in nucleotide metabolism.
    • Results indicated strong binding affinity, suggesting its potential role as a therapeutic agent in diseases involving purine metabolism disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.